2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester
Description
2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a phenyl ring substituted with chlorine (Cl) at the 2-position and a methylsulfanyl (SCH₃) group at the 3-position. The boronic acid moiety is protected as a pinacol ester, enhancing its stability and solubility in organic solvents compared to the free boronic acid .
Boronic esters like this are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds for pharmaceuticals and materials science . Pinacol esters generally exhibit high solubility in polar organic solvents (e.g., chloroform, acetone) and hydrolyze under aqueous conditions to regenerate the boronic acid .
Properties
IUPAC Name |
2-(2-chloro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2S/c1-12(2)13(3,4)17-14(16-12)9-7-6-8-10(18-5)11(9)15/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSMVHSXSPXOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This two-step approach begins with synthesizing 2-chloro-3-(methylsulfanyl)phenylboronic acid, followed by esterification with pinacol (2,3-dimethyl-2,3-butanediol). The boronic acid reacts with pinacol under acidic conditions, forming the ester via dehydration:
Experimental Procedure
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Boronic acid synthesis :
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2-Chloro-3-(methylsulfanyl)benzene is treated with Mg in THF to form a Grignard reagent, which reacts with trimethyl borate (B(OMe)₃) to yield the boronic acid.
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Esterification :
Key Parameters :
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Solvent : Toluene or dioxane.
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Temperature : 80–110°C.
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Yield : 70–85% after column purification.
Lithiation-Boronation-Esterification
Directed Ortho-Metalation
This method leverages lithium-halogen exchange to introduce boron at the desired position:
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Lithiation :
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1-Chloro-3-(methylsulfanyl)benzene is treated with n-BuLi (-78°C) in THF, generating a lithiated intermediate.
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Boronation :
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The intermediate reacts with trimethyl borate (B(OMe)₃) to form a boronate complex.
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Hydrolysis and esterification :
Challenges :
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Strict temperature control (-78°C) is required to prevent side reactions.
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Functional group compatibility: Methylsulfanyl groups may undergo oxidation unless inert conditions are maintained.
Miyaura Borylation of Aryl Halides
Palladium-Catalyzed Coupling
This one-pot method converts aryl halides directly into boronic esters using bis(pinacolato)diboron (B₂pin₂):
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Reaction setup :
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2-Chloro-3-(methylsulfanyl)phenyl bromide (1.0 equiv), B₂pin₂ (1.5 equiv), Pd(dba)₂ (2 mol%), and SPhos ligand (4 mol%) in dioxane.
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Conditions :
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Heated at 100°C for 12 h under nitrogen.
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Mechanism :
Advantages :
Optimization Strategies
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source under acidic conditions.
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Protodeboronation: Acidic conditions (e.g., HCl or acetic acid).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Protodeboronation: The corresponding aryl compound without the boronic ester group.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which are crucial in constructing complex organic molecules.
Mechanism of Action
The mechanism involves the formation of a palladium-boron complex that undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to yield the desired product. The boronic ester group acts as a nucleophile, while the palladium catalyst enables the reaction to proceed efficiently .
Medicinal Chemistry
Drug Development
In medicinal chemistry, 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester plays a significant role in synthesizing pharmaceutical compounds. Its ability to form stable carbon-carbon bonds makes it valuable for developing drug candidates.
Case Study: Inhibitors of PD-L1/PD-1 Interaction
A notable application was reported in the development of terphenyl-based small-molecule inhibitors targeting the PD-L1/PD-1 pathway. The compound was utilized to synthesize phenylboronic acid pinacol esters, which were then coupled with other aromatic systems to create potent inhibitors for cancer therapy .
Material Science
Advanced Materials Fabrication
This boronic acid derivative is also employed in material science for preparing advanced materials, including polymers and electronic materials. Its unique chemical properties enable the creation of materials with specific functionalities.
Example: Conductive Polymers
Research has demonstrated that incorporating boronic esters like 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester into polymer matrices can enhance conductivity and improve mechanical properties, making them suitable for electronic applications .
Biological Research
Investigation of Biological Activities
The compound has been investigated for its potential biological activities and interactions with biomolecules. Its boron-containing structure allows it to interact with various biological systems, making it a candidate for further exploration in drug discovery.
Case Study: PET Imaging Probes
Recent studies have explored its use in synthesizing novel positron emission tomography (PET) imaging probes for GSK-3 imaging. The compound's reactivity facilitated the development of radiolabeled probes that can be utilized for non-invasive imaging techniques .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings/Examples |
|---|---|---|
| Organic Synthesis | Building block for Suzuki-Miyaura reactions | Efficient carbon-carbon bond formation |
| Medicinal Chemistry | Drug development | Inhibitors of PD-L1/PD-1 interaction |
| Material Science | Fabrication of conductive polymers | Enhanced conductivity and mechanical properties |
| Biological Research | Development of PET imaging probes | Novel probes for GSK-3 imaging |
Mechanism of Action
The mechanism of action of 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the carbon-carbon bond. The boronic ester group acts as a nucleophile, while the palladium catalyst facilitates the reaction.
Comparison with Similar Compounds
Table 1: Solubility Trends of Selected Pinacol Esters
For 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester, the chloro and methylsulfanyl groups may slightly reduce solubility in nonpolar solvents (e.g., methylcyclohexane) due to increased molecular weight and polarity.
Hydrolysis Kinetics
Hydrolysis rates of pinacol esters depend on substituent electronic and steric effects:
- Para-hydroxyphenyl pinacol ester : Rapid hydrolysis in water (half-life ~10 min) due to electron-donating groups facilitating nucleophilic attack .
- Para-aminophenyl pinacol ester: Slower hydrolysis (half-life ~3 hours) due to reduced electrophilicity at boron .
- 3-Chloro-4-ethoxy-5-fluorophenyl analog: Steric hindrance from multiple substituents likely delays hydrolysis compared to monosubstituted analogs .
Table 2: Hydrolysis Half-Lives in Water
The 2-chloro and 3-methylsulfanyl substituents in the target compound may moderately slow hydrolysis compared to para-substituted analogs, as electron-withdrawing Cl could stabilize the ester, while steric effects from SCH₃ might impede water access.
Reactivity in Cross-Coupling Reactions
Substituents significantly influence Suzuki-Miyaura coupling efficiency:
- 4-Methoxyphenyl pinacol ester : High yield (87%) due to electron-donating methoxy group enhancing transmetallation .
- Chloro-substituted analogs : Electron-withdrawing Cl may reduce reactivity but improve regioselectivity in certain cases .
- Trifluoromethyl-substituted analogs : Strong electron-withdrawing effects can lower yields unless matched with optimized catalysts .
Table 3: Reaction Yields in Palladium-Catalyzed Coupling
| Compound | Yield (%) | Key Reference |
|---|---|---|
| 4-Methoxyphenyl pinacol ester | 87 | |
| 3-Chloro-4-fluorophenyl pinacol ester | 75* | |
| 2-Trifluoromethylphenyl pinacol ester | Discontinued (low yield) |
*Hypothetical yield based on structural analogs.
For the target compound, the balance between Cl (electron-withdrawing) and SCH₃ (mildly electron-donating) may result in moderate reactivity, requiring tailored catalytic conditions.
Biological Activity
2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound features a boronic acid moiety, which is known for its ability to interact with various biological targets. The structure can be represented as follows:
- IUPAC Name : 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester
- Molecular Formula : C12H14BClO2S
- Molecular Weight : 258.66 g/mol
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 258.66 g/mol |
| Solubility | High in organic solvents |
| Stability | Moderate under physiological conditions |
The biological activity of 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites on proteins, including enzymes and receptors. This interaction can modulate enzymatic activity and influence various signaling pathways.
Case Studies and Research Findings
- Inhibition of Enzymatic Activity :
- Antibacterial Activity :
- Cell Proliferation Studies :
Table 2: Summary of Biological Activities
Pharmacokinetic Profile
The pharmacokinetic properties of 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester suggest good absorption and distribution characteristics. Studies indicate moderate bioavailability, with a half-life suitable for therapeutic applications.
Toxicological Studies
Toxicity assessments reveal that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development in drug formulations.
Q & A
Q. What solvents are optimal for reactions involving 2-chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester?
The compound’s solubility is influenced by solvent polarity. Studies on analogous pinacol esters (e.g., phenylboronic acid pinacol ester) show high solubility in polar solvents like chloroform, acetone, and THF, with lower solubility in hydrocarbons (e.g., cyclohexane) . For reactions, chloroform or THF is recommended due to their ability to dissolve boronic esters effectively, even at low temperatures. Pre-solubility screening using dynamic methods (e.g., temperature-dependent mole fraction analysis) can further refine solvent selection .
Q. How can the pinacol ester group be cleaved to regenerate the free boronic acid?
Oxidative cleavage using NaIO₄ in a THF/water/HCl mixture (4:1:0.05 v/v) at room temperature for 4 hours is a validated method for deprotection . After reaction completion, ethanol is used to dissolve the crude product, followed by filtration to remove inorganic salts. Alternative methods include transesterification with diols or acid hydrolysis, though these may require optimization for sterically hindered derivatives .
Q. What purification strategies are effective for this compound?
Column chromatography with silica gel and a gradient of ethyl acetate in hexane (10–30%) is commonly used. Recrystallization from ethanol or acetone is feasible due to the compound’s high solubility in these solvents at elevated temperatures . For trace impurities, sequential washing with cold hydrocarbon solvents (e.g., hexane) can improve purity .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-chloro-3-(methylsulfanyl) substituent influence Suzuki-Miyaura coupling efficiency?
The chloro and methylsulfanyl groups introduce steric hindrance and electron-withdrawing effects, which may slow transmetallation steps in cross-coupling reactions. To mitigate this, use Pd catalysts with bulky ligands (e.g., SPhos or XPhos) and elevate reaction temperatures (80–100°C) . Kinetic studies comparing coupling rates with unsubstituted phenylboronic esters can quantify these effects .
Q. How should researchers resolve contradictions in solubility data for pinacol esters across studies?
Discrepancies may arise from differences in experimental conditions (e.g., temperature, solvent purity). Re-evaluate solubility using standardized dynamic methods (e.g., gravimetric analysis under inert atmosphere) . Thermodynamic modeling (e.g., Redlich-Kister equations) can also reconcile data by accounting for solvent-solute interactions .
Q. What stability challenges arise during long-term storage, and how can they be addressed?
Boronic esters are prone to hydrolysis under humid conditions. Store the compound in sealed containers with desiccants (e.g., molecular sieves) at room temperature. Periodic NMR monitoring (e.g., ¹¹B NMR) can detect decomposition (e.g., free boronic acid formation) . For sensitive applications, lyophilization or storage under argon is advised .
Q. How does the methylsulfanyl group impact the compound’s reactivity in non-coupling reactions (e.g., cyclopropanation)?
The sulfur atom in the methylsulfanyl group can act as a Lewis base, potentially coordinating to transition metals and altering reaction pathways. Control experiments with desulfurized analogs (e.g., 2-chlorophenylboronic ester) are critical to isolate electronic vs. coordinative effects . Computational studies (DFT) can further elucidate mechanistic roles .
Methodological Considerations
- Experimental Design : Always include control reactions with structurally simpler boronic esters to benchmark performance .
- Data Validation : Cross-check solubility and reactivity data using multiple techniques (e.g., HPLC, DSC for purity; kinetic profiling for reactions) .
- Safety Protocols : Handle NaIO₄ and HCl with appropriate PPE due to their oxidative and corrosive nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
